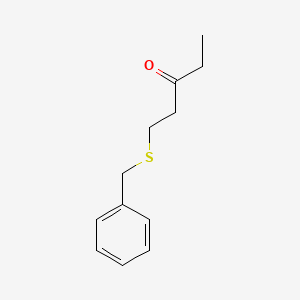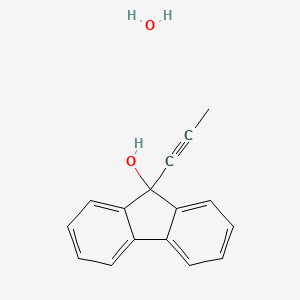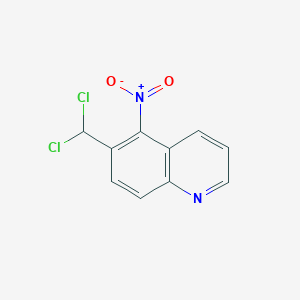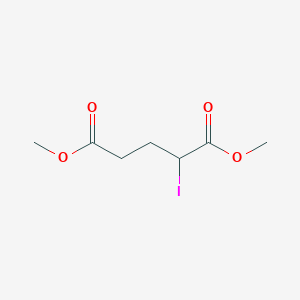
Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a methoxy group, and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate typically involves the esterification of 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The conjugated diene system can be reduced to form a saturated ester.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the saturated ester.
Substitution: The major products depend on the substituent introduced, such as alkyl ethers or other functionalized esters.
Applications De Recherche Scientifique
Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. The conjugated diene system can undergo reactions that modulate biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate
- Ethyl 5-(4-hydroxy-3-methoxyphenyl)pentanoate
Uniqueness
Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that lack this feature and may have different properties and applications.
Propriétés
Numéro CAS |
122309-66-4 |
|---|---|
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C14H16O4/c1-3-18-14(16)7-5-4-6-11-8-9-12(15)13(10-11)17-2/h4-10,15H,3H2,1-2H3 |
Clé InChI |
PUJCEZJWDNZNSK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC=CC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
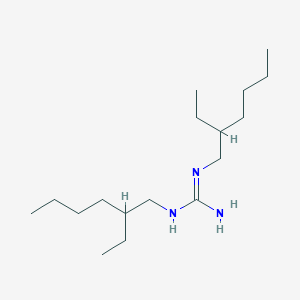
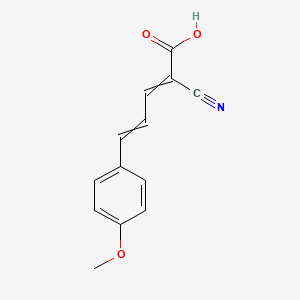
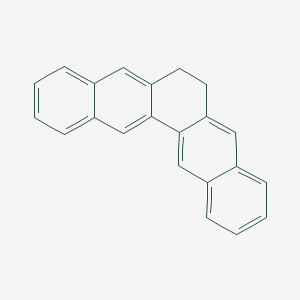
diphenylsilane](/img/structure/B14298185.png)
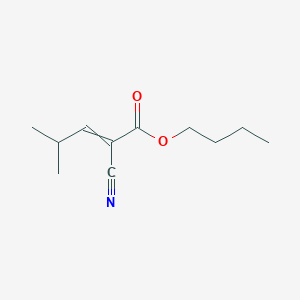
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)
![4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14298203.png)

